Neu5Ac alpha(2-3)Gal beta MP Glycoside

Description

Significance of Sialic Acids in Biological Systems

Sialic acids are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. sigmaaldrich.comnih.gov Due to their terminal position and negative charge at physiological pH, they are pivotal in mediating or modulating a wide range of cellular events. fishersci.com Their functions include influencing cell-cell adhesion, signal transduction, and maintaining the hydration and charge of cell surfaces. fishersci.comresearchgate.net

In the immune system, sialic acids are recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors that regulate immune cell activity, often preventing inappropriate activation. laboratoriumdiscounter.nl Conversely, many pathogens, including viruses and bacteria, have evolved to recognize and bind to specific host cell sialic acids as the first step in initiating infection. researchgate.netnih.gov The influenza virus, for example, uses its hemagglutinin protein to bind to sialic acids on respiratory tract cells. nih.gov Furthermore, altered sialylation patterns on cancer cells are a hallmark of malignancy, contributing to metastasis and immune evasion. glycosmos.org

Overview of Sialic Acid Linkages and Structures, with Emphasis on α2,3-Linkages

The remarkable functional diversity of sialic acids stems not only from modifications to the sugar molecule itself but also from the specific way it is linked to the underlying glycan chain. nih.gov Sialic acids are attached via glycosidic bonds from their C2 carbon to hydroxyl groups of adjacent sugar residues, most commonly galactose (Gal), N-acetylgalactosamine (GalNAc), or another sialic acid. sigmaaldrich.comnih.gov The geometry of this connection, known as the anomeric linkage, can be α2,3, α2,6, or α2,8. nih.govmdpi.com

These linkages are not interchangeable and create distinct three-dimensional structures that are recognized with high specificity by various proteins. acs.org The α2,3-linkage, where sialic acid is connected to the 3-position of a galactose residue, is of particular interest. This linkage is prevalent in the lower respiratory tract of humans and is the primary receptor for avian influenza viruses. nih.govscispace.com In contrast, human-adapted influenza viruses preferentially bind to α2,6-linkages, which are more common in the upper respiratory tract. nih.govscispace.com This linkage-specific recognition is a critical determinant of viral tropism and host range. researchgate.net The different spatial conformations of α2,3- and α2,6-linked sialosides also influence their interaction with mammalian enzymes and receptors. glycosmos.orgnih.gov

Table 1: Comparison of Common Sialic Acid Linkages

| Linkage Type | Common Underlying Sugar | Biological Significance | Examples of Recognition |

|---|---|---|---|

| α2,3-Linkage | Galactose (Gal) | Receptor for avian influenza viruses; involved in cell adhesion and signaling. nih.govmdpi.com | Avian Influenza Hemagglutinin, some Siglecs, Maackia amurensis lectin (MAL-II). mdpi.commdpi.com |

| α2,6-Linkage | Galactose (Gal), N-Acetylgalactosamine (GalNAc) | Receptor for human influenza viruses; modulates immune responses. nih.govmedchemexpress.com | Human Influenza Hemagglutinin, Sambucus nigra lectin (SNA), some Siglecs. mdpi.commedchemexpress.com |

| α2,8-Linkage | Sialic Acid (Neu5Ac) | Forms polysialic acid (polySia) chains; crucial for neural development and plasticity. sigmaaldrich.comnih.gov | Neural Cell Adhesion Molecule (NCAM), specific bacteriophage endosialidases. nih.gov |

Role of Synthetic Sialoglycosides as Research Probes

To decipher the precise roles of specific sialoglycans in complex biological systems, researchers rely on well-defined molecular tools. Synthetic sialoglycosides, such as Neu5Ac alpha(2-3)Gal beta MP Glycoside, are indispensable for this purpose. nih.gov Chemical and enzymatic synthesis methods allow for the creation of pure, structurally exact oligosaccharides that can mimic the terminal ends of natural glycoconjugates. glycosmos.orgmdpi.com

These synthetic compounds serve multiple functions in research. They are used as substrates in enzymatic assays to determine the activity and specificity of glycosidases (like neuraminidases) and glycosyltransferases (like sialyltransferases). sigmaaldrich.commedchemexpress.com For instance, by comparing the rate at which an enzyme cleaves a synthetic α2,3-linked substrate versus an α2,6-linked one, its linkage preference can be quantified. sigmaaldrich.com They are also employed as standards in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry for the identification and quantification of natural sialoglycans. medchemexpress.com Furthermore, these probes are critical for studying glycan-binding proteins, helping to define the specific structures recognized by lectins, antibodies, and viral proteins. nih.gov

Scope and Academic Relevance of this compound Research

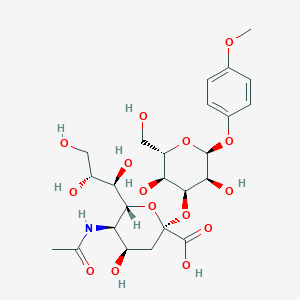

This compound is a synthetic disaccharide designed specifically for glycobiology research. In this compound, N-acetylneuraminic acid (Neu5Ac) is linked via an α2,3-bond to a galactose (Gal) residue, which in turn is attached to a 4-methoxyphenyl (B3050149) (MP) group through a β-glycosidic linkage. researchgate.net The methoxyphenyl group serves as a convenient chromophore for detection and as a handle for immobilization or further chemical modification.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Full Chemical Name | 4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminyl)-beta-D-galactopyranoside researchgate.net |

| IUPAC Name | (2R,4S,5S,6S)-5-acetamido-2-[(2R,3R,4R,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid researchgate.net |

| CAS Number | 159922-54-0 researchgate.net |

| Molecular Formula | C24H35NO15 researchgate.net |

| Molecular Weight | 577.54 g/mol researchgate.net |

| Primary Use | Biochemical reagent for research |

The academic relevance of this compound lies in its utility as a highly specific tool. It is primarily used as a substrate to characterize neuraminidases (also known as sialidases), the enzymes responsible for cleaving sialic acid residues from glycoconjugates. mdpi.com By providing a pure α2,3-linked substrate, researchers can precisely measure the activity of neuraminidases that are specific for this linkage, such as viral neuraminidases or specific mammalian isozymes like NEU1 and NEU3. sigmaaldrich.com This is crucial for understanding the roles of these enzymes in physiological processes and for developing specific inhibitors, such as antiviral drugs. Its use as an analytical standard also supports studies investigating changes in cell surface sialylation in diseases like cancer and during infection.

Table 3: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-acetylneuraminic acid | Neu5Ac, NANA |

| Galactose | Gal |

| N-acetylgalactosamine | GalNAc |

| This compound | 4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminyl)-beta-D-galactopyranoside |

| N-glycolylneuraminic acid | Neu5Gc |

| 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid | KDN |

| Neu5Ac-α-(2,3)-Gal-β-(1–4)-GlcNAc | 3'Sialyl-N-acetyllactosamine |

| Neu5Ac-α-(2,6)-Gal-β-(1–4)-GlcNAc | 6'Sialyl-N-acetyllactosamine |

| 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid | Neu5Ac2en, DANA |

| Lactosyl ceramide | LacCer |

| Cytidine-5'-triphosphate | CTP |

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14-,15+,16-,17-,18+,19+,20-,21+,22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECZUGNGICKBGW-JNFNPIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)OC3=CC=C(C=C3)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659767 | |

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-54-0 | |

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Biology and Conformation of Neu5ac Alpha 2 3 Gal Beta Mp Glycoside and Sialylated Glycans

Conformational Analysis of α2,3-Linked Sialoglycans in Solution

Sialoglycans containing the α2,3-linkage, a common motif in glycoproteins and glycolipids, are known for their high degree of flexibility in solution, often existing as multiple conformations in equilibrium. nih.gov The conformational preferences of these molecules are influenced by a variety of factors, including the nature of the glycosidic linkage and the surrounding chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational methods, has proven to be a powerful tool for elucidating the solution conformations of α2,3-sialoglycans. nih.gov Through the analysis of Nuclear Overhauser Effects (NOEs) and other NMR parameters, researchers can gain insights into the spatial proximity of different atoms within the molecule, which in turn provides information about the preferred torsion angles around the glycosidic bond. researchgate.net For instance, studies on trisaccharides containing the Sia-α-(2,3)-Gal linkage have revealed an equilibrium between different conformational states, often described as -g, g, and t conformers, which differ in the φ torsion angle around the glycosidic bond. researchgate.net

Influence of Glycosidic Linkages on Overall Glycan Architecture

Different linkages, such as α2,6 or α2,8, result in distinct glycan topologies. researchgate.net For example, the α2,6-linkage generally leads to a more extended conformation compared to the more compact structure often associated with the α2,3-linkage. This variation in shape and flexibility directly impacts how these glycans interact with their binding partners, influencing the specificity and affinity of these interactions.

Molecular Modeling and Dynamics Simulations for Sialoglycan Conformations

To complement experimental data and provide a more dynamic picture of sialoglycan behavior, researchers employ molecular modeling and molecular dynamics (MD) simulations. nih.govnih.gov These computational techniques allow for the exploration of the conformational landscape of sialoglycans in a simulated aqueous environment, providing insights into their flexibility and the transitions between different conformational states. nih.gov

MD simulations have been instrumental in studying the conformational preferences of complex sialoglycans, including those containing α2,3- and α2,6-linkages. nih.govportlandpress.com By simulating the movement of atoms over time, these models can predict the most stable conformations and the energetic barriers between them. mdpi.com For example, simulations have been used to analyze the interactions of sialyllacto-N-tetraose pentasaccharides, which serve as models for glycan receptors, with viral proteins, revealing key details about binding specificity. nih.govportlandpress.comresearchgate.net These computational approaches are essential for interpreting experimental data and for developing a comprehensive understanding of the structure-function relationships of sialoglycans.

Advanced Spectroscopic Methods for Structural Characterization in Glycoconjugate Research

The structural elucidation of complex carbohydrates like Neu5Ac α(2-3)Gal β MP Glycoside relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the composition, linkage, and three-dimensional structure of glycans.

Two-dimensional NMR experiments are particularly powerful for characterizing sialoglycans. nih.gov For instance, specific pulse sequences have been developed to correlate the chemical shifts of key nuclei in sialic acid residues, which are sensitive to linkage type and conformation. nih.govnih.gov The combination of NMR data with molecular modeling provides a robust approach to define the conformational ensemble of flexible sialoglycans in solution. nih.govresearchgate.net

Table 1: Key NMR Parameters for Sialoglycan Structural Analysis

| NMR Parameter | Information Provided |

|---|---|

| Chemical Shifts | Electronic environment of nuclei, indicative of linkage and conformation. nih.gov |

| Coupling Constants (J-couplings) | Dihedral angles between adjacent protons, providing information on ring conformation. |

| Nuclear Overhauser Effects (NOEs) | Through-space proximity of protons, defining internuclear distances and thus, conformation. researchgate.net |

Mass spectrometry (MS) is an indispensable tool for glycan analysis due to its high sensitivity and ability to determine the composition and sequence of complex carbohydrates. nih.govsigmaaldrich.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to ionize glycans for MS analysis. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In an MS/MS experiment, a specific glycan ion is selected and fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern provides information about the monosaccharide sequence and branching patterns. nih.gov While MS is excellent for determining composition and connectivity, it generally cannot distinguish between isomers, such as α and β anomers, without specialized techniques. acs.org

Table 2: Common Mass Spectrometry Techniques in Glycan Analysis

| Technique | Principle | Application |

|---|---|---|

| MALDI-TOF MS | Glycans are co-crystallized with a matrix and ionized by a laser pulse. Time-of-flight analysis determines the mass-to-charge ratio. sigmaaldrich.com | High-throughput profiling and determination of molecular weights. sigmaaldrich.com |

| ESI-MS | Glycans in solution are aerosolized and ionized by a strong electric field. nih.gov | Analysis of intact glycoconjugates and non-covalent complexes. acs.org |

Ion mobility spectrometry (IMS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomeric glycans that have the same mass but different three-dimensional structures. nih.govresearchgate.net

This technique has shown great promise in resolving the complex mixtures of sialoglycan isomers often found in biological samples. nih.govresearchgate.net For example, IM-MS can distinguish between α2,3- and α2,6-linked sialic acid isomers based on their different collision cross-sections (CCS), which is a measure of their shape. nih.govresearchgate.net The ability to separate and identify specific sialoglycan isomers is critical for understanding their distinct biological roles. nih.govmdpi.com

Molecular Recognition Mechanisms Involving Neu5ac Alpha 2 3 Gal Beta Mp Glycoside

Sialic Acid as a Recognition Determinant in Molecular Interactions

Sialic acids, a family of nine-carbon backbone monosaccharides, typically occupy the outermost, terminal positions on the glycan chains of glycoproteins and glycolipids. nih.govmdpi.comnih.gov In this exposed position, N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans, plays a significant role in molecular and cellular interactions. nih.govnih.gov Its terminal location and negative charge at physiological pH make it a prominent feature for recognition by other molecules. mdpi.comfrontiersin.org

Sialic acids function in a dual capacity: they can act as biological masks, preventing the recognition of underlying sugar residues (e.g., galactose), or they can serve as specific recognition determinants themselves. nih.govnih.gov As recognition determinants, they are ligands for a wide array of proteins, mediating processes from immune cell signaling to pathogen invasion. mdpi.comfrontiersin.org The specificity of these interactions is highly dependent on the type of sialic acid, its modifications, and, crucially, the nature of its glycosidic linkage to the adjacent sugar. nih.govnih.gov The α2,3-linkage, as present in Neu5Ac alpha(2-3)Gal beta MP Glycoside, represents one of the most significant linkages, dictating binding to a specific subset of proteins. nih.gov

Receptor-Ligand Interactions with Sialic Acid-Binding Proteins (Siglecs and Lectins)

The biological effects of terminal sialic acids are mediated by proteins that have evolved to recognize and bind them. These sialic acid-binding proteins include two major families: the Siglecs (Sialic acid-binding immunoglobulin-like lectins) and other lectins, which are carbohydrate-binding proteins of non-immune origin. frontiersin.org

Binding Specificity of Siglecs for α2,3-Sialylated Ligands

Siglecs are a family of I-type lectins expressed primarily on the surfaces of immune cells, where they play crucial roles in modulating immune responses by recognizing sialylated ligands. frontiersin.orgpnas.org Many Siglecs function as inhibitory receptors that, upon binding to "self-associated molecular patterns" like sialic acids on host cells, help to prevent inappropriate immune activation. mdpi.comjci.org

The binding specificity of Siglecs is diverse, with different family members showing preferences for sialic acids in distinct linkages (e.g., α2,3, α2,6, or α2,8). jci.orgrsc.org Several human Siglecs exhibit a marked preference for ligands containing the Neu5Acα2-3Gal- sequence.

Siglec-9 , expressed on neutrophils, monocytes, and other leukocytes, shows a preference for α2,3-sialylated ligands over α2,6-sialylated ones. nih.govacs.org

Siglec-8 , found on eosinophils and mast cells, is highly specific for a more complex structure, but its core recognition requires an α2,3-linked sialic acid. nih.gov

Myelin-associated glycoprotein (B1211001) (MAG or Siglec-4a) favors α2,3-linked sialosides. rsc.org

Studies using α2,3-sialic acid dendrimers confirmed binding to Siglec-1, Siglec-9, and Siglec-10 expressed on human monocyte-derived dendritic cells. nih.gov

The interaction is highly specific; for example, binding of Siglec-1 to murine T-cells was almost entirely abolished by treatment with an α2,3-specific sialidase, confirming the linkage requirement. nih.gov This specificity allows Siglecs to translate information encoded in the cell's "sialome" into functional cellular responses.

Table 1: Binding Preference of Select Human Siglecs for Sialic Acid Linkages

| Siglec | Primary Cellular Expression | Binding Preference for α2,3-Sia Ligands | Reference |

|---|---|---|---|

| Siglec-1 (Sialoadhesin) | Macrophages, Dendritic Cells | High preference for α2,3-linked Neu5Ac | nih.gov |

| Siglec-8 | Eosinophils, Mast Cells | Requires α2,3-linked sialic acid (often with sulfation) | nih.gov |

| Siglec-9 | Neutrophils, Monocytes, Macrophages | Preferential binding to α2,3- and α2,6-sialoglycans | nih.govacs.org |

| Siglec-10 | Dendritic Cells, B cells | Binds α2,3-sialylated ligands | nih.gov |

Characterization of Lectin-Glycan Interactions (e.g., Maackia amurensis Lectin)

Beyond the Siglec family, various plant and animal lectins specifically recognize sialylated structures. Among the most well-characterized are the lectins from the seeds of the Maackia amurensis tree. These lectins are invaluable tools for detecting and differentiating sialic acid linkages in glycobiology research. nih.govnih.gov

There are two main forms, Maackia amurensis leukoagglutinin (MAL, also known as MAA-I) and Maackia amurensis hemagglutinin (MAH, also known as MAA-II), which have distinct specificities.

Maackia amurensis Leukoagglutinin (MAL): This lectin binds with high affinity and specificity to complex-type N-glycans terminating in the sequence Neu5Ac(α2-3)Galβ1-4GlcNAc. nih.govrsc.org Its utility in identifying α2,3-linked sialic acids has been demonstrated in numerous studies. rsc.org

Maackia amurensis Hemagglutinin (MAH): This lectin preferentially recognizes the trisaccharide sequence Neu5Ac(α2-3)Galβ1-3GalNAc, which is commonly found on O-linked glycans. nih.govresearchgate.net

The specificity of these lectins is exceptionally high. Staining with gold-labeled Maackia amurensis lectin can be inhibited by α2,3-sialyllactose but not by α2,6-sialyllactose, even at very high concentrations, confirming its precise recognition of the α2,3 linkage. nih.gov This makes these lectins essential reagents for distinguishing between different sialylation patterns on cells and tissues. nih.govscience.gov

Viral and Pathogen Recognition of Sialylated Glycans

The terminal sialic acids on host cell surfaces are frequently exploited by pathogens as receptors for attachment and entry. mdpi.com The specific linkage of the sialic acid is often a primary determinant of a pathogen's host and tissue tropism.

Influenza Virus Hemagglutinin Binding Specificity to α2,3-Sialic Acid Receptors

Influenza A viruses provide a classic example of linkage-specific recognition. The viral surface protein hemagglutinin (HA) mediates the virus's initial attachment to host cells by binding to terminal sialic acids on the cell surface. asm.orgnih.gov The binding preference of the HA protein is a major factor in determining which species the virus can infect.

Avian Influenza Viruses: These viruses typically possess HA proteins that preferentially bind to sialic acids linked to galactose in an α2,3-configuration (Neu5Acα2-3Gal). asm.orgnih.govasm.org This receptor type is abundant on epithelial cells in the intestinal tract of birds, their natural reservoir. asm.org

Human Influenza Viruses: In contrast, human-adapted influenza viruses preferentially recognize sialic acids with an α2,6-linkage (Neu5Acα2-6Gal), which are the predominant form on epithelial cells in the human upper respiratory tract. asm.orgasm.org

The compound this compound is a direct mimic of the avian-type receptor. The switch in binding preference from α2,3- to α2,6-linked receptors is considered a critical step for an avian influenza virus to adapt for efficient transmission between humans and potentially cause a pandemic. asm.orgnih.gov

Table 2: Influenza Hemagglutinin Receptor Specificity

| Influenza Virus Type | Primary Host | Preferred Sialic Acid Receptor Linkage | Primary Location of Receptor in Host | Reference |

|---|---|---|---|---|

| Avian Influenza | Birds (e.g., waterfowl) | α2,3-linkage (e.g., Neu5Acα2-3Gal) | Intestinal Tract Epithelium | asm.orgnih.govasm.org |

| Human Influenza | Humans | α2,6-linkage (e.g., Neu5Acα2-6Gal) | Upper Respiratory Tract Epithelium | asm.orgasm.org |

Role of Sialidases in Pathogen-Host Interactions and Receptor Modification

Many pathogens that bind to sialic acids also produce sialidases (also known as neuraminidases), which are enzymes that cleave terminal sialic acid residues from glycoconjugates. mdpi.comnih.gov These enzymes play a multifaceted role in infection.

In the context of influenza virus, the neuraminidase (NA) protein is essential for the viral life cycle. After the virus replicates inside a host cell, newly formed virions must be released to infect other cells. However, the HA on the new virions would immediately bind to the sialic acid receptors on the surface of the same host cell, causing aggregation and preventing viral spread. The NA enzyme cleaves these sialic acids from the cell surface, destroying the receptors and facilitating the release of progeny virus particles. nih.govnih.gov

Beyond influenza, bacterial sialidases also contribute significantly to pathogenesis. By cleaving sialic acids from host cell surfaces, bacteria can unmask underlying receptors for adhesion, alter host immune responses, and acquire sialic acid as a nutrient source. nih.govresearchgate.net This enzymatic modification of the host's molecular landscape is a key strategy for microbial survival and virulence. nih.gov

Other Pathogen (e.g., Bacterial, Protozoan) Glycan Recognition Mechanisms

The terminal Neu5Ac α(2-3)Gal motif and related sialylated structures are crucial targets for a variety of non-viral pathogens, including bacteria and protozoa, facilitating adhesion, colonization, and immune evasion. These pathogens have evolved sophisticated molecular machinery to recognize and interact with these host-cell surface glycans.

Bacterial Recognition:

Several bacterial species utilize adhesins and toxins to bind to α-2,3-sialylated glycans.

Streptococcus sp. : Oral commensal species like Streptococcus gordonii and Streptococcus sanguinis express serine-rich repeat (SRR) adhesins with "Siglec-like" binding regions (SLBRs). rsc.org These SLBRs, specifically SLBR-B and SLBR-H, are involved in the recognition of terminal Neu5Ac-α-(2,3)–Gal glycans found on salivary mucins and the human platelet glycoprotein GPIbα. rsc.org The binding is mediated by a conserved YTRY motif within the Siglec domain of the adhesin, which establishes critical contacts with the Neu5Ac-α-(2,3)-Gal ligand. rsc.org

Haemophilus sp. : Pathogenic bacteria such as Haemophilus influenzae and Haemophilus ducreyi utilize periplasmic binding proteins (SiaPs) to sequester host sialic acids for their own metabolic use and to decorate their cell surfaces, a form of molecular mimicry to evade the host immune response. nih.govresearchgate.net The SiaP from H. ducreyi binds N-acetylneuraminic acid (Neu5Ac) through a network of hydrogen-bonding interactions within its binding pocket, a process that is enthalpically favored. nih.gov Similarly, the sialylated lipooligosaccharides (LOS) of H. influenzae can inhibit the alternative pathway of the complement system by recruiting factor H. researchgate.net

Escherichia coli : Certain strains, such as Shiga toxin-producing E. coli (STEC), produce toxins that target sialylated glycolipids. mdpi.com The subtilase cytotoxin (SubAB) from STEC binds preferentially to receptors with terminal α-2,3-Neu5Gc, but also shows affinity for α-2,3-Neu5Ac. mdpi.com

Vibrio cholerae : The bacterium responsible for cholera, V. cholerae, secretes a sialidase (neuraminidase) that modifies the ganglioside landscape on the surface of human epithelial cells. mdpi.com This enzyme hydrolyzes α-2,3- and α-2,8-linked sialic acids from more complex gangliosides to expose the monosialylated ganglioside GM1, which then acts as the primary receptor for the cholera toxin. mdpi.com

Protozoan Recognition:

Protozoan parasites also exploit α-2,3-sialylated glycans for survival and propagation within the host.

Trypanosoma cruzi : The causative agent of Chagas' disease, T. cruzi, employs a unique survival strategy involving a trans-sialidase (TcTS). mdpi.comrsc.org This enzyme is incapable of synthesizing sialic acids de novo but can actively transfer terminal Neu5Ac from host cell glycoconjugates to mucin molecules on its own surface. mdpi.comrsc.org TcTS is specific for hydrolyzing and transferring α-2,3-linked sialic acids, recreating the same linkage on its surface to shield the parasite from the host's immune system, particularly from anti-α-Gal antibodies. rsc.org

Table 1: Bacterial and Protozoan Recognition of Neu5Ac α(2-3)Gal and Related Glycans

| Pathogen | Recognition Protein/Toxin | Target Glycan Structure | Biological Role | Reference |

|---|---|---|---|---|

| Streptococcus gordonii | Siglec-like binding region (SLBR-B) | Neu5Ac-α-(2,3)–Gal | Adhesion to host cells | rsc.org |

| Haemophilus ducreyi | Sialic acid–binding protein (SiaP) | N-acetylneuraminic acid (Neu5Ac) | Sialic acid transport and metabolism | nih.gov |

| Shiga toxin-producing E. coli | Subtilase cytotoxin (SubAB) | α-2,3-Neu5Gc / α-2,3-Neu5Ac | Toxin binding and cell damage | mdpi.com |

| Vibrio cholerae | Sialidase (Neuraminidase) | α-2,3- and α-2,8-linked sialic acids | Receptor (GM1) unmasking for cholera toxin | mdpi.com |

| Trypanosoma cruzi | trans-sialidase (TcTS) | α-2,3-linked Sialic Acids | Immune evasion via molecular mimicry | mdpi.comrsc.org |

Development of Glycan Mimetics and Synthetic Ligands for Receptor Targeting

The critical role of sialylated glycans like Neu5Ac α(2-3)Gal in pathogen recognition and immune regulation has spurred the development of glycan mimetics and synthetic ligands. nih.govmdpi.com These molecules are designed to either block pathogen entry by acting as competitive inhibitors or to modulate host immune responses by targeting sialic acid-binding receptors like Siglecs. acs.orgresearchgate.net The relatively weak binding affinity of natural glycan-protein interactions presents a challenge, driving research toward mimetics with enhanced affinity and specificity. researchgate.net

Design Principles for Sialic Acid Mimics

The rational design of sialic acid mimics aims to create compounds with improved stability, selectivity, and binding affinity compared to their natural counterparts. Key design strategies often focus on modifying the core sialic acid structure. researchgate.net

Modification of Functional Groups: A primary strategy involves chemical modifications at various positions on the sialic acid ring, particularly at carbons C2, C4, C5, and C9. researchgate.net These modifications can introduce new functionalities, alter the charge distribution, or create additional points of contact with the receptor.

Aromatic Substituents: Introducing aromatic moieties can significantly enhance binding affinity. For example, adding aromatic substituents at the C5 position of Neu5Ac has been shown to create high-affinity ligands for Siglec-9. acs.org These aromatic groups can engage in favorable π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan) in the receptor's binding pocket. acs.org

Conformational Constraint: Natural glycans often exist in a conformational equilibrium in solution. rsc.org Designing constrained or rigidified mimics can reduce the entropic penalty upon binding, leading to higher affinity. researchgate.net This can be achieved by creating cyclic or bicyclic structures that lock the molecule into its bioactive conformation.

Structure-Based Design and Computational Modeling: Docking simulations and molecular dynamics are essential tools in the design process. acs.orgresearchgate.net These computational methods allow for the visualization of how a mimic might fit into a receptor's binding site, predicting key interactions and guiding the design of modifications that optimize binding. acs.org This approach helps ensure that the designed mimic retains the necessary structural features to be recognized by the target receptor. acs.org

Peptide Mimetics: Phage display technology can be used to identify peptides that bind to specific glycan-binding sites on proteins like viral hemagglutinin. acs.org These peptides can mimic the structure of sialic acid and act as inhibitors of pathogen binding. acs.org

Characterization of Mimic-Receptor Binding Affinities

A variety of biophysical and biochemical techniques are employed to quantify the binding affinity and specificity of newly synthesized sialic acid mimics for their target receptors.

Competitive ELISA: This immunoassay is used to determine the concentration of a mimic required to inhibit the binding of a known ligand to a receptor by 50% (IC50). mdpi.com Lower IC50 values indicate higher binding affinity. For instance, competitive ELISAs have been used to measure the IC50 values for sialic acid-recognizing variable lymphocyte receptors (VLRBs), with values for Neu5Ac ranging from 7.02 to 17.06 mM. mdpi.com

Molecular Docking: In silico docking studies provide a theoretical estimation of binding affinity, typically expressed in kcal/mol. mdpi.comnih.gov More negative values suggest a more favorable binding interaction. Docking of Neu5Ac to various receptors has yielded affinity values such as -4.9 kcal/mol and -5.0 kcal/mol, with hydrophobic interactions and hydrogen bonding being the predominant forces. mdpi.comnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) techniques, particularly Saturation Transfer Difference (STD) NMR, are powerful tools for characterizing ligand-receptor interactions in solution. rsc.orgacs.org STD-NMR identifies the specific protons on the ligand that are in close contact with the protein, providing a detailed map of the binding epitope. rsc.org This method can confirm that a mimic binds to the intended site and reveal which parts of the molecule are most crucial for the interaction. acs.org

Dissociation Constant (K_D) Determination: The dissociation constant (K_D) is a direct measure of binding affinity. It can be determined from NMR chemical shift perturbation (CSP) data or other biophysical methods. acs.org Studies on synthetic sialoglycans targeting Siglec-9 have identified mimics with K_D values that are over 20-fold lower (indicating higher affinity) than the natural glycan ligand. acs.org

Table 2: Characterization of Sialic Acid Mimic and Ligand-Receptor Interactions

| Technique | Parameter Measured | Example Finding | Interpretation | Reference |

|---|---|---|---|---|

| Competitive ELISA | IC50 | 7.02 mM for Neu5Ac binding to VLRB 4A1 | Concentration needed to inhibit 50% of binding | mdpi.com |

| Molecular Docking | Binding Affinity | -5.9 kcal/mol for Neu5Gc binding to VLRB 5G11 | Favorable ligand conformation and strong interaction | mdpi.com |

| STD-NMR | Ligand Binding Epitope | Strong STD signal for the acetyl group of Neu5Ac in complex with SLBR-B | The acetyl group is in close contact with the receptor | rsc.org |

| NMR Titration | Dissociation Constant (K_D) | >20-fold higher affinity for modified sialoglycans vs. natural ligand for Siglec-9 | Modified ligand binds much more tightly to the receptor | acs.org |

Enzymatic and Metabolic Pathways Associated with Neu5ac Alpha 2 3 Gal Beta Mp Glycoside

Biosynthesis of Sialic Acids and Cytidine (B196190) Monophosphate-N-Acetylneuraminic Acid (CMP-Neu5Ac)

The journey of a sialic acid molecule from simple sugars to its activated form, ready for incorporation into a glycoconjugate, involves a multi-step enzymatic pathway. Sialic acids (Sia) are synthesized in the cytosol from UDP-N-acetylglucosamine (UDP-GlcNAc) via the Roseman-Warren pathway. nih.gov

In vertebrates, the de novo biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, occurs in the cytosol through four sequential steps. rsc.org

Epimerization: The pathway begins with the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc). rsc.org This initial step is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.govrsc.org

Phosphorylation: The same GNE enzyme then catalyzes the phosphorylation of ManNAc to ManNAc-6-phosphate (ManNAc-6P), using ATP. rsc.org

Condensation: N-acetylneuraminic acid 9-phosphate synthase (NANS) then catalyzes the condensation of ManNAc-6P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). rsc.orgresearchgate.netfrontiersin.org

Dephosphorylation: Finally, Neu5Ac-9-P is dephosphorylated by a specific phosphatase, N-acetylneuraminic acid 9-phosphate phosphatase (NANP), to yield free Neu5Ac. researchgate.netnih.gov

Once synthesized, Neu5Ac is transported into the nucleus where it is activated. rsc.org This activation step involves the reaction of Neu5Ac with cytidine triphosphate (CTP), catalyzed by CMP-sialic acid synthetase (CMAS), also known as CMP-Neu5Ac synthetase. frontiersin.orgmdpi.com This reaction produces the high-energy sugar nucleotide donor, cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). mdpi.comnih.gov CMP-Neu5Ac is the universal donor substrate for all sialyltransferase enzymes, which then transport it into the Golgi apparatus for the sialylation of glycoproteins and glycolipids. nih.govrsc.orgnih.gov Studies in rat liver have shown a rapid channeling of newly synthesized Neu5Ac towards the formation of CMP-Neu5Ac, suggesting a coordinated action between the cytosolic Neu5Ac-9-phosphate phosphatase and the nuclear CMP-Neu5Ac synthetase. nih.gov

Bacterial pathways for Neu5Ac synthesis can differ, with some directly condensing ManNAc with PEP, catalyzed by a Neu5Ac synthase. researchgate.net The enzymatic synthesis of CMP-Neu5Ac has been a subject of significant research, with methods developed to produce it on a large scale from inexpensive precursors like N-acetylglucosamine (GlcNAc) and cytidine monophosphate (CMP) using recombinant E. coli strains that overexpress the necessary enzymes. mdpi.comnih.govnih.gov

| Enzyme | Function in CMP-Neu5Ac Biosynthesis | Location |

| UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) | Catalyzes the conversion of UDP-GlcNAc to ManNAc and its subsequent phosphorylation to ManNAc-6P. nih.govrsc.org | Cytosol |

| N-acetylneuraminic acid 9-phosphate synthase (NANS) | Condenses ManNAc-6P with phosphoenolpyruvate (PEP) to form Neu5Ac-9-P. rsc.orgresearchgate.net | Cytosol |

| N-acetylneuraminic acid 9-phosphate phosphatase (NANP) | Dephosphorylates Neu5Ac-9-P to yield free Neu5Ac. researchgate.netnih.gov | Cytosol |

| CMP-sialic acid synthetase (CMAS) | Activates Neu5Ac by reacting it with CTP to form the sugar nucleotide donor CMP-Neu5Ac. frontiersin.orgmdpi.com | Nucleus |

Sialyltransferase Families and Their Substrate Specificities

Sialyltransferases (STs) are a family of glycosyltransferases that catalyze the transfer of sialic acid from the activated donor, CMP-Neu5Ac, to the terminal positions of carbohydrate chains on glycoproteins and glycolipids. oup.com The human genome is thought to encode over 20 different sialyltransferases. nih.gov These enzymes are categorized into four main families based on the type of glycosidic linkage they form (α2,3, α2,6, or α2,8) and the nature of the acceptor sugar residue. oup.comwikipedia.orgnih.gov

The four major sialyltransferase families are:

ST3Gal: Transfers Neu5Ac in an α2,3-linkage to a terminal galactose (Gal) residue. nih.gov

ST6Gal: Transfers Neu5Ac in an α2,6-linkage to a terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residue. wikipedia.orgnih.gov

ST6GalNAc: Transfers Neu5Ac in an α2,6-linkage to a terminal N-acetylgalactosamine (GalNAc) residue. nih.gov

ST8Sia: Transfers Neu5Ac in an α2,8-linkage to another sialic acid residue, forming polysialic acid structures. wikipedia.org

Each sialyltransferase exhibits specificity for its acceptor substrate, which can include different underlying glycan structures. nih.govwikipedia.org For instance, within the ST6GalNAc family, some enzymes act on the Galβ1-3GalNAc disaccharide on O-glycoproteins, while others prefer sialylated acceptor substrates like GM1b. oup.com This specificity ensures the precise construction of the vast array of sialylated structures found in biological systems. While these enzymes are highly specific in vivo, in vitro studies have shown they can tolerate some modifications in the acceptor substrate, providing insights into the specific hydroxyl groups required for recognition and catalysis. psu.edu

| Sialyltransferase Family | Linkage Formed | Acceptor Sugar | Typical Glycan Target |

| ST3Gal | α2,3 | Galactose (Gal) | N- and O-linked glycans, Glycolipids nih.gov |

| ST6Gal | α2,6 | Galactose (Gal) | N-linked glycans nih.gov |

| ST6GalNAc | α2,6 | N-acetylgalactosamine (GalNAc) | O-linked glycans, Glycolipids nih.gov |

| ST8Sia | α2,8 | Sialic Acid (Sia) | Other Sialic Acid residues wikipedia.org |

The ST3Gal family is responsible for creating the Neu5Acα2-3Gal linkage. This family consists of six distinct isoforms in humans and mice (ST3GAL1-6), each with its own substrate preferences and tissue-specific expression patterns. nih.gov These enzymes transfer sialic acid to the 3-OH group of a terminal galactose residue on various glycoconjugates. nih.gov

The substrate specificity among ST3Gal isoforms can be quite precise. For example:

ST3Gal1 and ST3Gal2 primarily act on the Galβ1-3GalNAc sequence (Core 1 O-glycan) found on O-glycoproteins and some glycolipids. oup.comnih.gov

ST3Gal3 and ST3Gal4 can utilize both Galβ1-3GlcNAc (Type 1) and Galβ1-4GlcNAc (Type 2) chains as acceptors, which are common on N-glycans and O-glycans. psu.edunih.gov

ST3Gal4 is known to be involved in the biosynthesis of the sialyl Lewis X epitope. nih.gov

ST3Gal5 is primarily responsible for the synthesis of the ganglioside GM3.

ST3Gal6 shows a preference for Type 2 chains.

The presence of terminal α2,3-linked sialic acid on N-glycans of receptors like CD44 has been shown to inhibit binding to its ligand, hyaluronan. nih.gov The differential expression of ST3Gal isoforms is crucial for generating the specific sialylated structures required for various biological functions, and their dysregulation is associated with diseases like cancer. nih.gov

The activity of sialyltransferases is tightly controlled at multiple levels to ensure appropriate cell- and tissue-specific sialylation patterns. This regulation is multifactorial and includes genetic, epigenetic, transcriptional, and post-translational mechanisms. nih.gov

Transcriptional Regulation: The expression of each sialyltransferase gene is differentially regulated in a tissue- and developmental stage-specific manner. nih.gov For example, the upregulation of ST6GAL1 in cancer has been linked to specific transcriptional events. nih.gov

Post-Translational Modifications: Sialyltransferases themselves can be subject to post-translational modifications such as N-glycosylation, which can be important for their proper folding, trafficking to the Golgi apparatus, and enzymatic activity. nih.gov

Golgi Localization and Dimerization: The localization of sialyltransferases within the sub-compartments of the Golgi apparatus is critical for their function. Studies on α2,6-sialyltransferase have shown that its stem region is key for Golgi retention and that oligomerization can regulate its catalytic activity. proquest.com

Autophagy and Nutrient Sensing: Under conditions of nutrient deprivation, such as those found in tumor microenvironments, autophagy can play a role in regulating cell surface sialylation. mdpi.com This process can involve the recycling of sialic acids from degraded glycoconjugates to sustain the activity of sialyltransferases and maintain cell surface structures like polysialic acid (PSA). mdpi.com

Sialidases (Neuraminidases) and Desialylation Processes

Desialylation is the enzymatic removal of terminal sialic acid residues from glycoconjugates, a process catalyzed by sialidases, also known as neuraminidases. nih.govuni.lu This process is a crucial aspect of sialic acid metabolism, initiating the catabolism of glycans and modulating the structure and function of the molecules they are attached to. nih.gov By removing the terminal negatively charged sugar, sialidases can unmask underlying galactose residues, alter protein conformation, and reveal or destroy recognition sites for endogenous lectins or pathogens. oup.com

In mammals, four distinct sialidases have been identified: NEU1, NEU2, NEU3, and NEU4. oup.com They are encoded by different genes and exhibit different subcellular localizations (lysosomal, cytosolic, plasma membrane-associated) and enzymatic properties, indicating they play unique physiological roles. oup.com For instance, NEU1 is involved in lysosomal catabolism, while its desialylation of the autophagy protein ATG5 has been shown to promote autophagy and inflammation under hypoxic conditions. oup.comnih.gov Microbial sialidases, such as those from Clostridium perfringens (NanH, NanI, NanJ), are often secreted and play roles in nutrition and pathogenesis by degrading host mucins. wikipedia.org

Sialidases from different sources display varied preferences for the sialic acid linkage (α2,3, α2,6, or α2,8) and the underlying glycan structure. nih.gov

Mammalian Sialidases: The four mammalian neuraminidases have distinct yet sometimes overlapping specificities. nih.gov

NEU1 is primarily active against sialylated oligosaccharides and glycopeptides and shows low activity towards gangliosides. It can cleave both α2,3- and α2,6-linked sialic acids. oup.comnih.gov

NEU2 is a cytosolic enzyme that is active against a range of substrates but shows a preference for α2,3-linkages over α2,6-linkages. oup.comnih.gov

NEU3 is a plasma membrane-associated enzyme that preferentially hydrolyzes gangliosides and is highly active against both α2,3- and α2,6-linked substrates. oup.comnih.gov

NEU4 is active against a broad range of substrates, including glycoproteins, oligosaccharides, and gangliosides, but it has a strong preference for α2,3-linked substrates over α2,6-linked ones. oup.comnih.gov

Microbial Sialidases: Bacterial and viral sialidases often have broader substrate specificity. mdpi.com For example, the sialidase from Arthrobacter ureafaciens prefers to cleave α2,6-linkages, whereas many other bacterial sialidases favor α2,3-linked substrates. nih.gov The substrate specificity of a bacterial sialidase often reflects its biological environment; for instance, the sialidase from Pasteurella multocida, a pathogen in animals, shows a preference for Neu5Gc-terminated structures, which are abundant in animals but not humans. nih.gov Some bacterial sialidases from Bacteroides fragilis prefer α2,8-linkages, while the sialidase from Bacteroides thetaiotaomicron prefers α2,3- and α2,6-linkages. mdpi.com

| Sialidase | Typical Location | Linkage Preference | Primary Substrates |

| NEU1 (Mammalian) | Lysosomes | α2,3 and α2,6 | Oligosaccharides, Glycoproteins oup.comnih.gov |

| NEU2 (Mammalian) | Cytosol | Prefers α2,3 > α2,6 | Broad range of substrates oup.comnih.gov |

| NEU3 (Mammalian) | Plasma Membrane | α2,3 and α2,6 | Gangliosides oup.comnih.gov |

| NEU4 (Mammalian) | Lysosomes/Mitochondria | Prefers α2,3 > α2,6 | Broad, including mucins oup.comnih.gov |

| A. ureafaciens (Bacterial) | Secreted | Prefers α2,6 > α2,3 | Glycoproteins, Oligosaccharides nih.gov |

| B. thetaiotaomicron (Bacterial) | Periplasmic/Outer Membrane | α2,3 and α2,6 | HMOs, Glycoproteins mdpi.com |

The Neu5Acα2-3Gal linkage is a common substrate for many sialidases. The hydrolysis of this specific linkage is a key event in many biological and pathological processes. For example, the removal of α2,3-linked sialic acid from the CD44 receptor is necessary for its activation and binding to hyaluronan. nih.gov

Most mammalian and microbial sialidases are capable of cleaving α2,3-sialylated glycans. nih.gov A systematic analysis of mammalian neuraminidase specificity confirmed that NEU1, NEU2, NEU3, and NEU4 are all active against substrates containing the 3'SiaLac (Neu5Acα2-3Galβ1-4Glc) structure. nih.gov Similarly, sialidases from bacteria like Bacteroides species and pathogens such as Clostridium perfringens efficiently hydrolyze α2,3-linkages as part of their strategy to degrade host glycans for nutrition or to penetrate mucus layers. wikipedia.orgmdpi.com The efficiency of this hydrolysis can be influenced by the rest of the glycan chain; for example, the presence of a fucose residue branching off the GlcNAc in a Sialyl Lewis X structure can inhibit the activity of NEU2 and NEU4, but has little effect on NEU1 and NEU3. nih.gov This highlights that while the α2,3-linkage is the primary target, the broader structure of the glycan plays a significant role in modulating sialidase activity. nih.govnih.gov

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| Neu5Ac | N-Acetylneuraminic acid |

| Gal | Galactose |

| MP | Methyl Propyl |

| UDP-GlcNAc | Uridine diphosphate (B83284) N-acetylglucosamine |

| CMP-Neu5Ac | Cytidine monophosphate-N-acetylneuraminic acid |

| ManNAc | N-Acetylmannosamine |

| ManNAc-6P | N-Acetylmannosamine-6-phosphate |

| PEP | Phosphoenolpyruvate |

| Neu5Ac-9-P | N-Acetylneuraminic acid 9-phosphate |

| CTP | Cytidine triphosphate |

| GlcNAc | N-acetylglucosamine |

| CMP | Cytidine monophosphate |

| GalNAc | N-acetylgalactosamine |

| GM3 | Hematoside (a type of ganglioside) |

| GM1b | A type of ganglioside |

| PSA | Polysialic acid |

| Neu5Gc | N-Glycolylneuraminic acid |

| 3'SiaLac | Neu5Acα2-3Galβ1-4Glc |

| Sialyl Lewis X | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-R |

| HA | Hyaluronan / Hyaluronic Acid |

Glycan Processing and Turnover Pathways

The compound Neu5Ac alpha(2-3)Gal beta MP Glycoside represents the terminal motif of many complex glycans. Its biological significance is intrinsically linked to the enzymatic pathways that synthesize (process) and degrade (turnover) the Neu5Ac(α2-3)Gal linkage on glycoproteins and glycolipids. These pathways are crucial for a multitude of cellular functions, and their dysregulation is associated with various physiological and pathological states.

Glycan Processing: The Synthesis of the Neu5Ac(α2-3)Gal Linkage

The creation of the α(2-3) linkage between N-acetylneuraminic acid (Neu5Ac) and a terminal galactose (Gal) residue is a critical step in the maturation of many glycans. This process is catalyzed by a specific family of enzymes and requires an activated form of sialic acid.

The Role of CMP-Neu5Ac Synthetase

The ST3Gal Sialyltransferase Family

The enzymatic transfer of Neu5Ac from CMP-Neu5Ac to the terminal galactose of a glycan is performed by sialyltransferases (SiaTs). Specifically, the formation of the α(2-3) linkage is catalyzed by the ST3Gal family of enzymes (EC 2.4.99.-). nih.gov These enzymes are highly specific, ensuring that the sialic acid is attached to the correct sugar residue with the correct anomeric configuration.

The mammalian ST3Gal family comprises six subfamilies (ST3Gal I-VI), each with distinct but sometimes overlapping acceptor substrate specificities. nih.gov They recognize terminal Gal residues on different underlying glycan structures, leading to the diverse array of α(2-3) sialylated glycoconjugates found in nature. For example:

ST3Gal I and II preferentially sialylate the Galβ1-3GalNAc core structure (Core 1 or T-antigen) found on O-glycans and glycolipids. nih.gov

ST3Gal III and IV primarily act on Galβ1-3/4GlcNAc structures (Type 1 and Type 2 chains) found on N-glycans and O-glycans. nih.gov Their action is essential for the synthesis of the sialyl-Lewis X antigen, a critical ligand for selectin-mediated cell adhesion.

The precise expression pattern of these enzymes varies by cell type and developmental stage, contributing to the tissue-specific sialylation patterns observed in organisms. nih.gov

| Enzyme | EC Number | Function | Substrate(s) | Product | Cellular Location |

| CMP-Sialic Acid Synthetase (CMAS) | 2.7.7.43 | Activates sialic acid for transfer. | Neu5Ac, CTP | CMP-Neu5Ac, PPi | Nucleus |

| α2,3-Sialyltransferase (ST3Gal family) | 2.4.99.- | Transfers Neu5Ac to a terminal Galactose. | CMP-Neu5Ac, Gal-R | Neu5Ac(α2-3)Gal-R | Golgi Apparatus |

| Note: "Gal-R" represents a terminal galactose residue on a glycan chain of a glycoprotein (B1211001) or glycolipid. |

Glycan Turnover: The Cleavage of the Neu5Ac(α2-3)Gal Linkage

Glycan turnover is a dynamic process involving the systematic degradation of glycoconjugates. The removal of terminal sialic acid residues is often the first step in the catabolism of sialoglycans and is carried out by a class of enzymes known as sialidases or neuraminidases.

The Role of Sialidases (Neuraminidases)

Sialidases (EC 3.2.1.18) are exo-glycosidases that catalyze the hydrolysis of terminal sialic acid linkages from glycoproteins, glycolipids, and oligosaccharides. mdpi.comportlandpress.com This desialylation can expose the underlying galactose residue, which can act as a signal for clearance or further modification. nih.gov The process is vital for the recycling of cellular components and the regulation of cell-surface recognition events.

Sialidases exhibit varying degrees of specificity for the different types of sialic acid linkages (α2-3, α2-6, and α2-8). mdpi.com

Bacterial Sialidases: Many bacterial sialidases, such as those from Clostridium perfringens or Salmonella typhimurium, can cleave a wide range of linkages but often show a kinetic preference for the α(2-3) bond. mdpi.com

Mammalian Neuraminidases: Mammals possess four main neuraminidases (Neu1, Neu2, Neu3, Neu4), each with a distinct cellular location and substrate preference. Neu1 is primarily lysosomal and has broad specificity, playing a key role in the degradation of a wide range of glycoconjugates. nih.govnih.gov Neu2 is cytosolic, while Neu3 and Neu4 are associated with the plasma membrane. Both Neu3 and Neu4 show a marked preference for α(2-3) linked substrates over α(2-6) linked ones. nih.gov

Once cleaved in the lysosome, free sialic acid can be transported back to the cytosol by a specific transporter protein, where it can be either degraded or re-enter the biosynthetic pathway for reutilization. nih.gov

| Enzyme | Source | Optimal pH | Cellular Location | Substrate Specificity |

| Neuraminidase 1 (Neu1) | Mammalian | Acidic | Lysosome | Broad (α2,3 and α2,6) nih.gov |

| Neuraminidase 2 (Neu2) | Mammalian | Neutral | Cytosol | Prefers α2,3 over α2,6 nih.gov |

| Neuraminidase 3 (Neu3) | Mammalian | Acidic | Plasma Membrane | High preference for α2,3; very low activity on α2,6 nih.gov |

| Neuraminidase 4 (Neu4) | Mammalian | Acidic | Mitochondria / Lysosome | High preference for α2,3; reduced activity on α2,6 nih.gov |

| Sialidase (NanH) | Clostridium perfringens | Varies | Extracellular | Prefers α2,3 over α2,6 and α2,8 mdpi.com |

Analytical and Detection Methodologies for α2,3 Sialylated Glycans

Advanced Chromatographic Techniques for Glycan Analysis

Chromatographic methods are fundamental to the separation and purification of α2,3-sialylated glycans from complex biological mixtures. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of glycans. merckmillipore.com HILIC is particularly adept at separating isomeric glycan structures, including those differing in the linkage of sialic acids (α2,3 vs. α2,6). nih.govnih.gov The separation mechanism in HILIC is based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. merckmillipore.com

Novel superficially porous particle HILIC columns have demonstrated the ability to resolve N-glycan isomers with α2,3 and α2,6 sialic acid linkages, which is critical for detailed structural analysis and quantitative comparisons. nih.gov For instance, studies have shown that the retention time of a glycan in HIL IC correlates with the type of sialic acid linkage, with α2,6-linked isomers generally eluting later than their α2,3-linked counterparts. ub.edu Furthermore, wide-pore amide HILIC stationary phases, when used with high ionic strength mobile phases, can significantly improve the chromatographic resolution of sialylated N-glycans. waters.com

Key Research Findings in Chromatographic Analysis of α2,3-Sialylated Glycans:

| Technique | Key Finding | Reference |

| HILIC | Capable of separating isomeric N-glycans with α2,3 and α2,6 sialic acid linkages. nih.gov | nih.gov |

| Penta-HILIC Column | Demonstrates resolution of N-glycans with different sialic acid linkages. nih.gov | nih.gov |

| Wide-Pore Amide HILIC | Improved chromatographic resolution for sialylated N-glycans with high ionic strength mobile phases. waters.com | waters.com |

| HILIC-IM-MS | Combination allows for the separation and quantification of α2,3- and α2,6-linked sialic acid isomers. ub.edu | ub.edu |

High-Resolution Mass Spectrometry in Sialoglycan Profiling

High-resolution mass spectrometry (MS) is an indispensable tool for the detailed structural characterization and profiling of sialoglycans. nih.govnih.gov It provides information on glycan composition and can be used to distinguish between linkage isomers. ub.edu However, the analysis of sialylated glycans by MS presents challenges due to the lability of the sialic acid residues, which can be easily lost during ionization. nih.govresearchgate.net

To overcome this, various chemical derivatization techniques have been developed to stabilize the sialic acid moiety. nih.govjst.go.jp These methods, such as esterification or amidation, prevent the loss of sialic acid and can also be linkage-specific, allowing for the differentiation of α2,3 and α2,6 isomers. nih.govjst.go.jp For instance, a combination of linkage-specific derivatization and microfluidic chip capillary electrophoresis-mass spectrometry (microchip CE-MS) has been successfully used for the specific analysis of α2,3-sialylated N-glycan linkage isomers. nih.gov

Ion mobility-mass spectrometry (IM-MS) is another powerful technique that separates ions based on their size, shape, and charge, providing an additional dimension of separation for glycan isomers. ub.edunih.gov The combination of HILIC with IM-MS has proven to be a robust method for analyzing complex N-glycans, allowing for the confident assignment of glycan isomers with multiple sialic acids in a single run. ub.edu

Nuclear Magnetic Resonance (NMR) for Glycan Fingerprinting and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural and conformational information about α2,3-sialylated glycans and their interactions with other molecules. nih.govfrontiersin.org NMR can be used to create a "fingerprint" of a glycan, allowing for its identification and characterization. nih.govresearchgate.net The chemical shifts of specific nuclei within the sialic acid residue, such as H3 and C2, are sensitive to the type of glycosidic linkage (α2,3, α2,6, or α2,8). nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the structure and conformation of sialoglycans in solution. researchgate.netresearchgate.net These studies have revealed that α2,3-sialoglycans can adopt multiple conformations in solution. frontiersin.org

Saturation Transfer Difference (STD) NMR is a specific NMR technique used to identify the binding epitope of a ligand when it interacts with a larger receptor protein. uea.ac.ukacs.org This method is particularly valuable for studying the interactions of α2,3-sialylated glycans with proteins. merckmillipore.comnih.gov In an STD NMR experiment, the protein is selectively saturated, and this saturation is transferred to the protons of the bound ligand. By observing which ligand protons receive saturation, the specific parts of the molecule that are in close contact with the protein can be identified. acs.orgrsc.org

STD NMR has been successfully used to map the binding epitopes of α2,3-sialylated lactose (B1674315) and other sialoglycans with various proteins. merckmillipore.comrsc.org For example, in the interaction of α2,3-sialyllactose with certain receptors, the Neu5Ac residue is often identified as the primary binding epitope. nih.govacs.org The N-acetyl methyl group of Neu5Ac frequently shows the strongest STD response, indicating its crucial role in the interaction. nih.gov

Applications of STD NMR in α2,3-Sialylated Glycan Interaction Studies:

| System Studied | Key Finding | Reference |

| α-2,3-sialylated lactose | Characterized the binding epitope with a protein receptor. merckmillipore.com | merckmillipore.com |

| 3′SLN and 6′SLN with siglec-10 | Neu5Ac unit is the key residue for interaction, with the N-acetyl methyl group showing the highest STD response. nih.gov | nih.gov |

| GM1b with SLBR-H and SLBR-B | The Neu5Ac-α-(2,3)–Gal-β-(1,3)–GalNAc portion is principally involved in binding. rsc.org | rsc.org |

Development of Glycan Array Technologies for Binding Studies

Glycan arrays have become a critical high-throughput tool for investigating the binding specificities of glycan-binding proteins (GBPs), including those that recognize α2,3-sialylated glycans. nih.govnih.govfrontiersin.org These arrays consist of a library of diverse glycan structures immobilized on a solid surface, such as a glass slide. nih.govoup.com When a fluorescently labeled protein is incubated with the array, its binding to specific glycans can be detected and quantified. raybiotech.com

The development of glycan microarrays has significantly advanced our understanding of the interactions between α2,3-sialylated glycans and various proteins, including lectins, antibodies, and viral proteins. nih.govfrontiersin.orgpnas.org For instance, arrays have been used to demonstrate the preference of certain influenza A viruses for α2,3-linked sialic acids, which is indicative of avian adaptation. frontiersin.org Similarly, the Maackia amurensis lectin I (MAL-I) has been shown to have a strong preference for terminal Neu5Acα2-3 residues linked to type-2 N-acetyllactosamine sequences. frontiersin.orgescholarship.org

Electrochemical Biosensors for Detection of α2,3-Sialylated Glycans

Electrochemical biosensors offer a sensitive, rapid, and cost-effective approach for the detection of α2,3-sialylated glycans. mdpi.comyissum.co.il These biosensors typically utilize a recognition element, such as a lectin with specificity for α2,3-linked sialic acids, immobilized on an electrode surface. researchgate.netsav.sk The binding of the target glycan to the recognition element causes a measurable change in the electrochemical properties of the electrode, such as impedance or current. mdpi.combiorxiv.org

Several innovative electrochemical biosensors have been developed for the detection of α2,3-sialylated glycans. For example, a sandwich-type biosensor using 4-mercaptophenylboronic acid (4-MPBA) for recognition and gold-methylene blue-MAL for signal amplification has demonstrated a wide linear range and a low limit of detection. nih.gov Another approach involves the use of glassy carbon electrodes modified with nanomaterials to enhance sensitivity. mdpi.comresearchgate.net These biosensors have shown potential for the detection of α2,3-sialylated glycans in serum samples, highlighting their applicability in clinical diagnostics. mdpi.comresearchgate.net

Characteristics of Electrochemical Biosensors for α2,3-Sialylated Glycans:

| Biosensor Design | Linear Range | Limit of Detection (LOD) | Reference |

| MAL on c-MWCNTs-PAMAM/GCE | 10 fg mL⁻¹ – 50 ng mL⁻¹ | 3 fg mL⁻¹ | mdpi.com |

| Sandwich-type with n-C₆₀-PdPt and 4-MPBA | 10 fg mL⁻¹ – 100 ng mL⁻¹ | 3 fg mL⁻¹ | nih.gov |

Functional Implications of α2,3 Sialylation in Biological Processes

Role in Cell-Cell Communication and Adhesion

The sialome, representing the complete set of sialic acid structures on the cell surface, acts as a dynamic interface for cell-cell and cell-matrix interactions. researchgate.net The presence of α2,3-linked sialic acids, such as the Neu5Ac α(2-3)Gal epitope, is integral to mediating these connections.

Aberrant sialylation patterns, particularly an increase in α2,3-sialylated structures, are frequently associated with cancer progression and metastasis. mdpi.com For instance, studies have shown that lymph node metastasis in breast cancer is correlated with higher levels of α2,3-sialic acid residues. mdpi.com This is exemplified by highly metastatic breast cancer cell lines, which exhibit strong binding to Maackia amurensis lectin (MAL), a substance that specifically recognizes the α2,3-sialic acid linkage. mdpi.com This increased expression of α2,3-sialylated glycans enhances the adhesion, invasion, and migration capabilities of cancer cells. mdpi.com

In the context of cancer stem cells (CSCs), α2,3-sialylation plays a defining role. CSCs in breast cancer are distinguished by the expression of α2,3-sialylated core 2 O-linked glycans. nih.gov This specific glycan is found on the CD44 protein, a primary receptor for hyaluronic acid, and promotes the interaction between CD44 and hyaluronic acid, thereby facilitating signaling pathways that maintain CSC properties. nih.gov The terminal α2,3-sialylation is considered a critical effector of CSC function. nih.gov

Furthermore, in glioma cells, α2,3-linked sialic acids are abundantly expressed on the cell surface and play a key role in the interaction between the cancer cells and their microenvironment, which in turn promotes tumor development. researchgate.net The neural cell adhesion molecule (NCAM), whose function is modulated by sialylation, is a key player in these interactions. researchgate.net The negative charge imparted by sialic acids can also affect the conformation and oligomerization of cell-surface glycoproteins, influencing their interactions with other cells and the extracellular matrix. oup.com

| Biological Context | Key Molecule(s) with α2,3-Sialylation | Observed Effect | Reference |

|---|---|---|---|

| Breast Cancer Metastasis | General cell surface glycoproteins | Higher expression in lymph node metastases compared to primary tumors; promotes adhesion, invasion, and migration. | mdpi.com |

| Breast Cancer Stem Cells (CSCs) | CD44 (core 2 O-linked glycans) | Distinguishes CSCs from non-CSCs; promotes interaction with hyaluronic acid and facilitates CSC properties. | nih.gov |

| Glioblastoma | General cell surface glycoproteins, including NCAM | Abundantly expressed and plays a key role in tumor-microenvironment interactions, promoting tumor progression. | researchgate.net |

Modulation of Immune Responses by Sialylated Glycans

Sialylated glycans, including those with the Neu5Ac α(2-3)Gal terminal structure, are pivotal in regulating the immune system. They are involved in distinguishing "self" from "non-self," thereby preventing autoimmune reactions and modulating immune cell functions.

Sialic acids function as "self-associated molecular patterns" (SAMPs) that are recognized by Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells. nih.govnih.gov This interaction is crucial for maintaining immune homeostasis and preventing the immune system from attacking the body's own cells. nih.gov Most Siglecs have a preference for specific sialic acid linkages, with some, like Siglec-1, preferentially binding to α2,3-linked sialylated glycans. nih.gov

The binding of Siglecs to sialic acids on cell surfaces typically initiates an inhibitory signal within the immune cell, dampening its activation. mdpi.com This "self" recognition mechanism is a key aspect of immune tolerance. nih.gov For example, the interaction between sialic acids on healthy tissue and Siglecs on immune cells helps to prevent an inflammatory response against those tissues. nih.gov

In addition to Siglec-mediated recognition, sialylation also plays a role in regulating the complement system, a part of the innate immune system that helps clear pathogens. Sialic acids on host cells can bind to complement factor H, a key regulator of the alternative complement pathway. tandfonline.com This interaction helps to protect host cells from being damaged by the complement system. tandfonline.com

The immunomodulatory functions of sialylated glycans extend beyond self-recognition. The type and linkage of sialic acid can fine-tune immune responses. For instance, the sialylation of antibodies, such as Immunoglobulin G (IgG), can switch their function from pro-inflammatory to anti-inflammatory. thieme-connect.de While not exclusively about α2,3 linkages, the principle of sialylation dictating function is well-established.

In dendritic cells (DCs), which are key orchestrators of the adaptive immune response, the expression of α2,3-sialylated glycans increases during their differentiation. oup.com Alterations in cell surface sialic acids can impact DC functions such as antigen uptake, maturation, and their ability to prime T cells. oup.com For example, the removal of sialic acids from DCs can lead to an increased pro-inflammatory response. oup.com

Furthermore, pathogens can exploit the sialic acid-Siglec axis to evade the immune system. By mimicking the host's sialylated structures, pathogens can engage inhibitory Siglecs on immune cells, thereby suppressing the immune response. researchgate.net

| Immune Component | Interaction | Functional Outcome | Reference |

|---|---|---|---|

| Immune Cells (general) | α2,3-sialylated glycans binding to Siglecs (e.g., Siglec-1) | "Self" recognition, induction of immune tolerance, and dampening of immune responses. | nih.govnih.govnih.gov |

| Complement System | Sialic acids binding to Factor H | Negative regulation of the alternative complement pathway, protecting host cells. | tandfonline.com |

| Dendritic Cells (DCs) | Increased expression of α2,3-sialylated glycans during differentiation | Modulation of DC functions including antigen uptake, maturation, and T-cell priming. | oup.com |

| Pathogen Evasion | Pathogens expressing sialic acids that bind to inhibitory Siglecs | Suppression of the host immune response. | researchgate.net |

Glycobiology in Host-Pathogen Co-evolution and Species Specificity

The terminal α2,3-linked sialic acid on glycans is a key player in the ongoing evolutionary dance between hosts and pathogens. Many pathogens have evolved to recognize and bind to specific sialylated structures on host cells as a first step to initiating infection. nih.govtandfonline.com This interaction often determines the host range and tissue tropism of a pathogen.

A classic example is the influenza A virus. Avian influenza viruses preferentially bind to α2,3-linked sialic acids (Neu5Ac α(2-3)Gal), which are abundant in the respiratory and intestinal tracts of birds. researchgate.netnih.gov In contrast, human influenza viruses have a preference for α2,6-linked sialic acids, which are prevalent in the human upper respiratory tract. researchgate.net This difference in receptor specificity is a major barrier to the transmission of avian influenza viruses to humans. For an avian virus to cross the species barrier and efficiently infect humans, its hemagglutinin (HA) protein often needs to acquire mutations that switch its binding preference from α2,3- to α2,6-linked sialic acids. researchgate.net Pigs, which express both types of sialic acid linkages in their respiratory tract, can act as "mixing vessels" for the reassortment of avian and human influenza viruses. researchgate.net

Other viruses also utilize α2,3-sialylated glycans as receptors. For example, certain coronaviruses, like the transmissible gastroenteritis virus (TGEV), show a preference for binding to Neu5Ac with an α2,3-linkage. researchgate.net The Shaan virus has also been shown to use α2,3-linked sialic acids as a potential attachment receptor for infection. oup.com

Bacteria have also evolved mechanisms to interact with α2,3-sialylated structures. Helicobacter pylori, a bacterium that colonizes the human stomach, has an adhesin, SabA, that preferentially binds to gangliosides with a terminal α2,3-linked Neu5Ac. nih.gov Some bacteria, like Haemophilus parasuis, can even sialylate their own lipooligosaccharides using an α-2,3-sialyltransferase, which contributes to their pathogenicity. nih.gov

The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, employs a trans-sialidase that specifically transfers α-2,3-linked sialic acids from host cells to its own surface mucins. This molecular mimicry helps the parasite to evade the host's immune system. nih.gov

| Pathogen | Interaction with α2,3-Sialylation | Significance | Reference |

|---|---|---|---|

| Avian Influenza A Virus | Binds to α2,3-linked sialic acids as a primary receptor. | Determines host specificity (avian) and tissue tropism. | researchgate.netnih.gov |

| Transmissible Gastroenteritis Virus (TGEV) | Preferentially binds to α2,3-linked Neu5Ac. | Facilitates viral attachment and infection. | researchgate.net |

| Shaan Virus | Uses α2,3-linked sialic acids as a potential receptor. | Mediates viral entry into host cells. | oup.com |

| Helicobacter pylori | Adhesin SabA binds to α2,3-linked Neu5Ac on gangliosides. | Aids in bacterial colonization of the stomach. | nih.gov |

| Haemophilus parasuis | Sialylates its own lipooligosaccharides with an α-2,3-linkage. | Contributes to bacterial pathogenicity. | nih.gov |

| Trypanosoma cruzi | Transfers α-2,3-linked sialic acids from host to its own surface. | Immune evasion through molecular mimicry. | nih.gov |

Influence of Sialylation Patterns on Protein Function and Stability

Sialylation, including the specific α2,3-linkage, has a profound impact on the structural integrity and function of glycoproteins. nih.gov The terminal placement and negative charge of sialic acids can influence a protein's conformation, stability, and interactions with other molecules. nih.gov

Recent studies have shown that increased sialylation can enhance the structural stability of glycoproteins, protecting them from degradation by proteases and from thermal denaturation. tandfonline.com This stabilizing effect is thought to be mediated by increased electrostatic interactions and hydrogen bonding between the sialic acid residues and the protein backbone. researchgate.nettandfonline.com Furthermore, sialylation can shield glycoproteins from oxidative stress, thereby helping to maintain their structural integrity under damaging conditions. nih.gov

The specific linkage of sialic acid is also crucial in determining the conformation of the glycan chain, which in turn affects protein function. For example, NMR studies have revealed that glycans with a Neu5Acα(2-3)Gal linkage tend to adopt an extended, "cone-like" conformation. mdpi.com This contrasts with the more flexible, "umbrella-like" conformation of glycans with a Neu5Acα(2-6)Gal linkage. mdpi.com This difference in three-dimensional structure can significantly alter how a glycoprotein (B1211001) interacts with its binding partners.

The functional consequences of these structural influences are widespread. For example, the α2,3-sialylation of the cell adhesion molecule CD44 enhances its ability to bind to hyaluronic acid, which is crucial for cell motility. In contrast, the presence of terminal α2,3-linked sialic acid on N-glycans of the CD44 receptor can also inhibit its binding to hyaluronic acid in certain contexts, highlighting the complex and context-dependent nature of this regulation. In the case of certain receptors, like the epidermal growth factor receptor (EGFR), the negative charge from sialylation can cause charge repulsion that affects the receptor's conformation and modulates its activity. nih.gov

| Property | Effect of Sialylation (including α2,3) | Mechanism | Reference |

|---|---|---|---|

| Structural Stability | Enhances stability against proteolytic degradation and thermal denaturation. | Increased electrostatic interactions and hydrogen bonding. | tandfonline.com |

| Oxidative Stress Resistance | Protects glycoproteins from oxidative unfolding. | Shielding of the protein structure by sialic acid residues. | nih.gov |

| Glycan Conformation | α2,3-linked glycans adopt an extended, "cone-like" conformation. | The stereochemistry of the α2,3-glycosidic bond. | mdpi.com |

| Protein Function (e.g., CD44) | Modulates binding affinity to ligands like hyaluronic acid. | Alters the presentation of the binding site. | |

| Receptor Activity (e.g., EGFR) | Can modulate receptor conformation and activity. | Charge repulsion from the negatively charged sialic acid. | nih.gov |

Structural and Functional Diversity of Sialic Acid Modifications (e.g., O-acetylation, N-hydroxylation)